3,5-Dimethyl-1-adamantanemethanol

Übersicht

Beschreibung

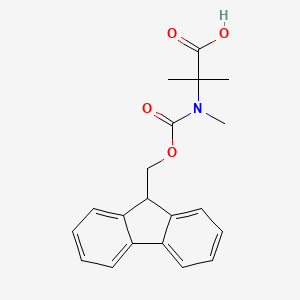

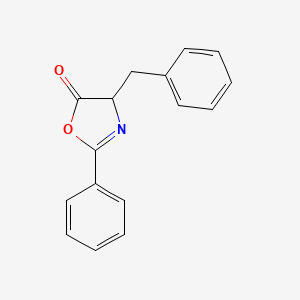

3,5-Dimethyl-1-adamantanemethanol is a chemical compound with the molecular formula C13H22O and a molecular weight of 194.32 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

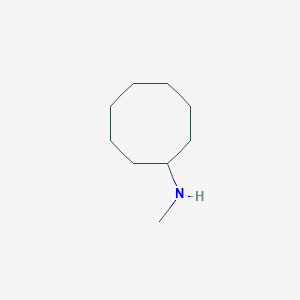

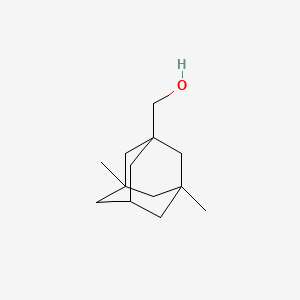

The molecular structure of 3,5-Dimethyl-1-adamantanemethanol consists of a hydroxymethyl group attached to a 3,5-dimethyladamantane . Adamantane is a type of diamondoid and forms a part of the structure of this compound .Physical And Chemical Properties Analysis

3,5-Dimethyl-1-adamantanemethanol has a melting point of 58-62 °C and a boiling point of 115 °C at 3mmHg . It has a density of 1.066±0.06 g/cm3 at 20 ºC 760 Torr . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Adamantane derivatives serve as co-catalysts in the co-homologation of alkanes and dimethyl ether to form larger branched alkanes. For instance, adamantane enhances hydride transfer rates to bound alkoxides from branched alkanes, facilitating the activation of C-H bonds in alkanes at lower temperatures. This process allows for the selective addition of C1 species to light alkanes, avoiding the need for carbon rejection and mitigating the formation of unsaturated by-products in the homologation of dimethyl ether or methanol (Simonetti et al., 2011). Additionally, in the presence of InI3 catalyst, adamantane increases the selectivity of the transformation of branched alkanes with methanol to produce heavier and more highly branched alkanes, serving as a hydride transfer agent and improving selectivity by minimizing side reactions such as isomerization and cracking (Bercaw et al., 2008).

Material Science

Adamantane derivatives influence the physical properties of binary mixtures, as demonstrated through measurements on densities, viscosities, refractive indices, and surface tensions of binary systems. These systems include adamantane derivatives mixed with 1-heptanol or cyclohexylmethanol. The study of these properties provides fundamental data for the optimization of new high-energy-density hydrocarbon fuels (Cao et al., 2014).

Chemical Synthesis

Adamantane derivatives are key in the synthesis of complex molecules, offering rigid frameworks that promote selective pathways in reactions. For example, the palladium complex with adamantane framework shows unprecedented selectivity in the isomerizing methoxycarbonylation of methyl oleate, highlighting the influence of the adamantyl framework on selectivity by destabilizing transition states of unselective pathways (Christl et al., 2014). Furthermore, regioselective [2+3]-cycloadditions of azomethine ylides with thioketones yield 1,3-thiazolidine derivatives, where adamantane derivatives act as critical components in the reaction, affecting the regioselectivity and the resulting molecular structure (Domagała et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1-adamantyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWLWJAOIBEWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398780 | |

| Record name | 3,5-Dimethyl-1-adamantanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethyladamantan-1-yl)methanol | |

CAS RN |

26919-42-6 | |

| Record name | 3,5-Dimethyl-1-adamantanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)